1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

Catalog No.
S538206
CAS No.
132834-56-1
M.F
C10H11ClF3N3
M. Wt
265.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)pipera...

CAS Number

132834-56-1

Product Name

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Molecular Formula

C10H11ClF3N3

Molecular Weight

265.66 g/mol

InChI

InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2

InChI Key

QZYYPQAYSFBKPW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

Org-12962; Org 12962; Org12962.

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl

Description

The exact mass of the compound 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is 265.0594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reference Standard

Several commercial suppliers list 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine as a high-quality reference standard for research purposes [, , ]. These standards are crucial for analytical techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) []. By comparing the obtained spectra of an unknown compound with the reference standard, researchers can identify the unknown compound or confirm its purity [].

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is an organic compound characterized by a piperazine ring linked to a chlorinated and trifluoromethyl-substituted pyridine ring. The molecular formula is C10H12ClF3N3C_{10}H_{12}ClF_3N_3, and it has a molecular weight of 231.22 g/mol. The compound's structure features a six-membered piperazine ring, which is a common motif in many pharmaceuticals, connected to a pyridine ring that bears both chlorine and trifluoromethyl groups, enhancing its chemical reactivity and potential biological activity .

Typical of similar nitrogen-containing heterocycles, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur, particularly involving the chlorine atom, which can be replaced by other nucleophiles .

These reactions are facilitated under standard organic solvent conditions, such as dichloromethane, and at varying temperatures.

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine exhibits significant biological activity primarily as a serotonin receptor agonist, specifically targeting the serotonin receptor subtype 5. Its mechanism involves mimicking serotonin by binding to these receptors, leading to physiological responses that may influence mood, appetite, sleep, and cognition . The compound shows high efficacy for the 5-HT2A and 5-HT2B receptors as well, indicating its potential role in modulating various neurotransmission pathways.

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Reactions: A common method includes reacting 1-(2-chloropyridin-5-yl)piperazine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
  • Purification: Post-reaction, purification techniques such as chromatography are employed to isolate the desired product.

This compound is primarily utilized in research settings as a reference standard for analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • High-Performance Liquid Chromatography (HPLC)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These applications are crucial for identifying unknown compounds or confirming their purity in various chemical analyses .

Research indicates that 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine interacts with several biomolecules through its agonistic action on serotonin receptors. This interaction can influence cellular functions such as signaling pathways and gene expression, ultimately affecting neuronal activity and synaptic plasticity . Studies on its pharmacokinetics reveal that it is orally active, suggesting potential therapeutic applications.

Several compounds share structural similarities with 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. Here are some notable examples:

Compound NameStructureKey Differences
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazineContains a different position for the chlorine substituentVariation in receptor selectivity
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazineAdditional methoxy group on the piperazinePotentially altered biological activity
1-(4-Methylpyridin-2-yl)piperazineLacks halogen substitutionsDifferent pharmacological profile

The uniqueness of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine lies in its specific combination of substituents that enhance its interaction with serotonin receptors compared to other similar compounds. This specificity may confer distinct pharmacological properties that warrant further investigation.

The compound emerged from efforts to develop selective serotonin receptor agonists in the late 20th century. Developed by Organon under the internal code ORG-12962, it was initially investigated for its potential as an anti-anxiety agent targeting 5-HT2C receptors. Early studies in the 1990s demonstrated its high affinity for 5-HT2C receptors (EC50 = 97.72 nM) compared to 5-HT2A (EC50 = 419.87 nM) and 5-HT2B (EC50 = 524.81 nM).

Key Milestones:

  • 1998: First reported in preclinical studies for panic-like anxiety models in rats.
  • 1999: Functional characterization of its receptor selectivity published in British Journal of Pharmacology.
  • 2000s: Discontinued from clinical development due to side effects linked to 5-HT2A receptor activation.
  • 2020s: Repurposed in agrochemical research as a scaffold for antiviral agents.

Nomenclature and Structural Identification

Systematic Nomenclature:

  • IUPAC Name: 1-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine.
  • Alternative Names: ORG-12962, 3-Chloro-2-(piperazin-1-yl)-5-(trifluoromethyl)pyridine.

Molecular Characterization:

PropertyValue
Molecular FormulaC10H11ClF3N3
Molecular Weight265.66 g/mol
SMILESC1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl
InChI KeyQZYYPQAYSFBKPW-UHFFFAOYSA-N

Structural Features:

  • A pyridine ring substituted at positions 5 (trifluoromethyl) and 6 (chlorine).
  • A piperazine group attached to position 2 of the pyridine core.

Analytical Data:

  • NMR: Distinct signals for piperazine protons (δ 3.40 ppm, quartet) and pyridine aromatic protons (δ 8.58 ppm, singlet).
  • Mass Spectrometry: Base peak at m/z 265.06 (M+H)+.

Significance in Heterocyclic Chemistry

Role in Drug Design:

  • Serotonin Receptor Modulation: The piperazine moiety enables hydrogen bonding with receptor residues, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Agrochemical Applications: Trifluoromethylpyridine derivatives are key intermediates in pesticides (e.g., fluazifop).

Synthetic Methodologies:

  • Nucleophilic Aromatic Substitution:
    • Reaction of 2,6-dichloro-5-(trifluoromethyl)pyridine with piperazine.
    • Example:

      $$

      \text{C}5\text{H}2\text{Cl}2\text{F}3\text{N} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{10}\text{H}{11}\text{ClF}3\text{N}_3 + \text{HCl}

      $$
  • Cross-Coupling Reactions:
    • Suzuki-Miyaura coupling to introduce substituents on the pyridine ring.

Comparative Reactivity:

DerivativeBioactivityReference
TrifluoromethylpyridineAntiviral (TMV EC50 = 18.4 μg/mL)
Piperazine-urea hybridsAntifungal (Alternaria solani)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

265.0593595 g/mol

Monoisotopic Mass

265.0593595 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TUK9RFW5YL

Wikipedia

ORG-12962

Dates

Modify: 2023-08-15
1: Halford JC, Harrold JA, Lawton CL, Blundell JE. Serotonin (5-HT) drugs:
2: Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR,
3: Jenck F, Moreau JL, Berendsen HH, Boes M, Broekkamp CL, Martin JR, Wichmann J,

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